molecular formula C16H18N2O2S B5722345 2-[(2-aminophenyl)sulfanyl]-N-(4-ethoxyphenyl)acetamide

2-[(2-aminophenyl)sulfanyl]-N-(4-ethoxyphenyl)acetamide

Cat. No.: B5722345
M. Wt: 302.4 g/mol
InChI Key: UQMKHCANDGMNLE-UHFFFAOYSA-N
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Description

2-[(2-aminophenyl)sulfanyl]-N-(4-ethoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides It features a sulfanyl group attached to an aminophenyl ring and an ethoxyphenyl group attached to the acetamide moiety

Properties

IUPAC Name

2-(2-aminophenyl)sulfanyl-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-2-20-13-9-7-12(8-10-13)18-16(19)11-21-15-6-4-3-5-14(15)17/h3-10H,2,11,17H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMKHCANDGMNLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787054
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-aminophenyl)sulfanyl]-N-(4-ethoxyphenyl)acetamide typically involves the following steps:

    Formation of the sulfanyl intermediate: The initial step involves the reaction of 2-aminothiophenol with an appropriate acylating agent to form the sulfanyl intermediate.

    Coupling with ethoxyphenyl acetamide: The intermediate is then coupled with 4-ethoxyphenyl acetamide under suitable conditions to yield the final product.

The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(2-aminophenyl)sulfanyl]-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents or nucleophiles like sodium methoxide can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

2-[(2-aminophenyl)sulfanyl]-N-(4-ethoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Material Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 2-[(2-aminophenyl)sulfanyl]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, modulating their activity. Additionally, the aromatic rings can engage in π-π interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-aminophenyl)sulfanyl]-N-(4-butylphenyl)acetamide
  • 2-[(2-aminophenyl)sulfanyl]-N-(4-methylphenyl)acetamide
  • 2-[(2-aminophenyl)sulfanyl]-N-(4-fluorophenyl)acetamide

Uniqueness

2-[(2-aminophenyl)sulfanyl]-N-(4-ethoxyphenyl)acetamide is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological or material properties.

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